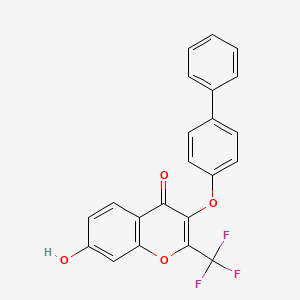

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one

描述

属性

IUPAC Name |

7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3O4/c23-22(24,25)21-20(19(27)17-11-8-15(26)12-18(17)29-21)28-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATAYPGCMGGEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and aromatic aldehyde precursors under basic conditions, followed by cyclization and functional group modifications to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or trifluoromethyl moieties.

科学研究应用

Structure and Composition

- Molecular Formula : C16H13F3O4

- Molecular Weight : 356.68 g/mol

- IUPAC Name : 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one

The compound features a chromone backbone with hydroxyl and trifluoromethyl substituents, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in Molecules indicated that derivatives of this compound showed promising activity against breast cancer cells, suggesting that modifications in the phenoxy group can enhance efficacy .

Antifungal Properties

The compound has also been evaluated for antifungal activity. A series of fluorinated derivatives were synthesized based on the chromone structure, demonstrating effective inhibition against common fungal pathogens such as Botrytis cinerea and Alternaria solani. The antifungal activity was assessed through bioassays, revealing that certain derivatives had lower EC50 values compared to established fungicides, indicating their potential as new antifungal agents .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In one notable study, researchers evaluated the anticancer properties of various chromone derivatives, including this compound. The study utilized MTT assays to assess cell viability in breast cancer cell lines. Results indicated that the compound significantly reduced cell proliferation at micromolar concentrations compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal capabilities of fluorinated derivatives derived from the chromone structure. The study tested these compounds against Botrytis cinerea, revealing that specific derivatives exhibited over 90% inhibition at concentrations as low as 100 µg/mL. This efficacy surpassed that of traditional fungicides like Azoxystrobin, positioning these new compounds as promising candidates for agricultural applications .

作用机制

The mechanism of action of 7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Features of Key Analogs

The following table summarizes structural variations among 7-hydroxy chromen-4-one derivatives:

Key Observations:

Position 3 Substituents: The target compound’s 4-phenylphenoxy group introduces steric bulk and lipophilicity, contrasting with daidzein’s smaller 4-hydroxyphenyl group . Methoxy (e.g., ) or alkyl/alkenyl substituents (e.g., neobavaisoflavone ) at position 3 modulate electronic and steric effects differently.

Position 2 Modifications :

- The -CF₃ group in the target and analogs (e.g., ) enhances metabolic stability compared to hydroxylated derivatives like daidzein .

Position 7 Functionalization :

Pharmacological and Physicochemical Properties

Bioavailability and Solubility:

- Hydroxylated Derivatives (e.g., Daidzein) : Exhibit higher water solubility (logP ~2.5) but lower membrane permeability .

- Trifluoromethylated Analogs (e.g., Target Compound): Reduced solubility (estimated logP ~4.5) due to -CF₃ and phenylphenoxy groups, but improved blood-brain barrier penetration .

Structural Characterization

- Crystallographic studies using SHELXL (e.g., ) confirm planar chromen-4-one cores and substituent orientations. For example, the -CF₃ group in adopts a conformation minimizing steric clash with the phenylphenoxy group.

Preclinical Potential

- Daidzein: Clinically studied for osteoporosis and menopausal symptoms .

- Trifluoromethylated Derivatives : Emerging as candidates for neurodegenerative diseases due to improved CNS penetration .

生物活性

7-Hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromen-4-one class. Its unique structural features, including a trifluoromethyl group and a hydroxy group, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Core Structure | Chromen-4-one |

| Functional Groups | Hydroxy (-OH), Trifluoromethyl (-CF₃), Phenylphenoxy (-C₆H₄O-) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, allowing for better membrane permeability and increased interactions with protein targets .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Protein Binding : It can form hydrogen and halogen bonds with enzyme residues, enhancing its biological activity through increased binding affinity .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related conditions.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including:

Antioxidant Properties

Studies indicate that the presence of the trifluoromethyl group significantly enhances antioxidant activity due to its electron-withdrawing nature, which stabilizes free radicals .

Enzyme Inhibition

The compound has shown promising results in inhibiting cholinesterases and cyclooxygenase enzymes:

| Enzyme Type | IC₅₀ Value (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 19.2 |

| Butyrylcholinesterase (BChE) | 13.2 |

| Cyclooxygenase-2 (COX-2) | Moderate |

These values suggest that the compound could be a candidate for further development in treating conditions like Alzheimer's disease and inflammation .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity, suggesting potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, which correlate with observed biological activities .

常见问题

Basic: What are the standard synthetic routes for 7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one, and how do reaction conditions influence yield?

Answer:

A common approach involves base-catalyzed cyclization of substituted chalcone precursors. For example, sodium hydroxide in ethanol with hydrogen peroxide (30%) facilitates oxidative cyclization to form the chromen-4-one core . Alternative methods include FeCl₃-catalyzed one-pot reactions using phenols and propiolate esters, achieving moderate yields (~50–60%) . Key factors affecting yield:

- Solvent polarity : Ethanol/DMF enhances solubility of intermediates.

- Catalyst : FeCl₃ promotes regioselective cyclization but may require post-reaction purification .

- Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL (v.2015+) are critical for resolving trifluoromethyl and phenyl group orientations . Example workflow:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (223 K) to reduce thermal motion .

Refinement : Apply SHELXL’s restraints for disordered CF₃ groups. Typical R-factors: <5% for high-resolution data .

Visualization : ORTEP-3 or Mercury for validating hydrogen-bonding networks .

Intermediate: How can researchers design bioactivity assays for this compound, particularly for antimicrobial or receptor antagonism studies?

Answer:

- Antimicrobial assays : Follow CLSI guidelines using microdilution (e.g., 0.5–128 µg/mL concentration range) against Gram-positive/negative strains. Minimum inhibitory concentration (MIC) values are compared to positive controls (e.g., ciprofloxacin) .

- Receptor antagonism : For FPR (formyl peptide receptor) studies, use calcium flux assays in transfected HEK293 cells. Competitive binding is quantified via IC₅₀ values, referencing known antagonists like 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one .

- Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets (e.g., FPR1). Validate with MD simulations .

Advanced: How can low yields in FeCl₃-catalyzed one-pot syntheses be addressed?

Answer:

Low yields (~40%) in FeCl₃-mediated reactions may stem from:

- Byproduct formation : Monitor via HPLC (C18 column, acetonitrile/water gradient).

- Catalyst loading : Optimize FeCl₃ concentration (5–10 mol%) to balance activity vs. side reactions .

- Solvent effects : Replace THF with dichloroethane to improve electrophilic aromatic substitution .

- Workflow : Add scavengers (e.g., molecular sieves) to trap water and enhance cyclization efficiency.

Advanced: How should researchers resolve contradictions in crystallographic data, such as disordered regions or unexpected bond lengths?

Answer:

- Disorder modeling : Use PART and EADP instructions in SHELXL to refine split positions for CF₃ or phenyl groups .

- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

- Bond-length outliers : Cross-validate with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm geometric deviations .

Advanced: What computational methods predict the compound’s pharmacokinetic properties or toxicity?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. Example: Trifluoromethyl groups may reduce metabolic stability .

- Toxicity assays : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo model) or Ames test for mutagenicity. Reference safety data from structurally similar isoflavones (e.g., Formononetin LD₅₀ = 5 g/kg in mice) .

Intermediate: How is compound purity validated, and what analytical techniques are essential?

Answer:

- HPLC : C18 column, 1.0 mL/min flow, UV detection at 254 nm. Purity ≥95% required for biological testing .

- NMR : ¹H/¹³C spectra (DMSO-d₆) to confirm substituent integration (e.g., CF₃ singlet at δ 110–120 ppm in ¹⁹F NMR) .

- MS : High-resolution ESI-MS to verify [M+H]⁺ or [M−H]⁻ ions (e.g., m/z 414.08 for C₂₂H₁₅F₃O₄) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethyl intermediates .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store at 2–8°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。